8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(1H-Indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic heterocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with an indol-1-ylacetyl group. This structure combines the rigidity of the spirocyclic framework with the bioactive indole moiety, a privileged scaffold in medicinal chemistry known for interactions with enzymes and receptors.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(13-19-8-5-14-3-1-2-4-15(14)19)18-9-6-17(7-10-18)21-11-12-22-17/h1-5,8H,6-7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXLQVPXHLQTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Spirocyclic Ring Formation: The spirocyclic structure is formed by the reaction of an indole derivative with a suitable spirocyclic precursor. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired spirocyclic product.
Acetylation: The final step involves the acetylation of the indole moiety to introduce the acetyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural analogs, emphasizing substituent effects on properties and bioactivity:
Key Differentiators of 8-(1H-Indol-1-ylacetyl) Derivative
- Substituent Effects : The indol-1-ylacetyl group introduces an acetylated indole moiety, distinct from halogenated or bicyclic substituents in analogs. This acetyl group may enhance metabolic stability compared to free indole derivatives while maintaining π-π stacking interactions with biological targets .
- Biological Implications: Indole derivatives are known to interact with serotonin receptors and antimicrobial targets. The acetyl modification could fine-tune selectivity, as seen in anti-mycobacterial indolyl Mannich bases .
Pharmacological Potential
- Anti-Mycobacterial Activity : Indolyl azaspiroketal derivatives exhibit potent activity, with substituents like halogens enhancing membrane permeability .
- Neurological Targets : Fluorinated spirocyclic analogs demonstrate utility as sigma1 receptor ligands, highlighting the framework's versatility in CNS drug design .
Biological Activity
8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound is part of a broader class of indole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 334.8 g/mol. Its structure features an indole moiety, a dioxane ring, and a spirocyclic framework that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O3 |
| Molecular Weight | 334.8 g/mol |
| CAS Number | 1144430-73-8 |
Anticancer Properties
Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, indole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that these compounds can target multiple signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. The presence of the dioxane ring and the indole structure enhances its ability to disrupt bacterial cell membranes or inhibit vital bacterial enzymes. Research has highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
Additionally, the interaction of this compound with sigma receptors has been explored. Sigma receptors are implicated in various neurological processes; thus, ligands that bind to these receptors may have therapeutic potential in treating neurodegenerative diseases or psychiatric disorders.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.
- Apoptosis Induction : Activates apoptotic pathways leading to programmed cell death.
- Membrane Disruption : Alters bacterial membrane integrity leading to cell lysis.
- Receptor Binding : Modulates sigma receptor activity affecting neurotransmitter release.
Q & A
Basic: What are the common synthetic routes for preparing spirocyclic compounds like 8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane?
Methodological Answer:
Spirocyclic compounds are typically synthesized via multi-step routes. A key intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is often prepared from precursors such as 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride. Subsequent functionalization involves coupling reactions (e.g., acetylindole moieties) under controlled conditions. For example, General Procedure B (Sequence A) from demonstrates a 82% yield for a related spirocyclic amine derivative using imidazole-propanamine and ketone intermediates. Optimized protocols include inert atmospheres, anhydrous solvents, and purification via column chromatography to minimize dimethylacetal impurities .
Basic: Which spectroscopic and computational techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Proton and carbon-13 NMR are essential for confirming spirocyclic geometry and substituent positions.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, as seen in studies of structurally similar compounds .
- Computational Tools : PubChem-derived InChI keys and SMILES strings (e.g.,
InChI=1S/C10H18O3...) aid in database comparisons and stereochemical assignments .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of spirocyclic derivatives?
Methodological Answer:
- Intermediate Stabilization : Protect reactive groups (e.g., amines) during coupling steps to prevent side reactions .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd for cross-couplings) to enhance efficiency.
- Purification Strategies : Employ preparative HPLC or recrystallization to isolate pure products, as demonstrated in , which achieved an 82% yield despite impurities .
- Kinetic Control : Adjust reaction temperatures and stoichiometric ratios to favor spirocyclic ring closure over linear byproducts.
Advanced: How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
Contradictory data (e.g., IC₅₀ values) often arise from methodological variations. For example:
| Study Reference | Biological Activity | IC₅₀ (µM) | Model System |
|---|---|---|---|
| Cytotoxic | 20 | MCF-7 cells | |
| Antioxidant | 156.3 | Liver homogenate |
To resolve discrepancies:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 vs. neuronal cells) and incubation times.
- Validate Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds.
- Statistical Rigor : Apply one-way ANOVA with multiple comparisons (e.g., GraphPad Prism) to assess significance, as in .
Advanced: What strategies are effective in designing analogs with improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Modulation : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance membrane permeability, as seen in ’s analogs with IC₅₀ improvements .
- Spirocyclic Rigidity : Maintain the spiro core to reduce metabolic degradation while varying substituents (e.g., sulfonyl groups in or ester moieties in ) to tune target affinity .
- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., F1/FO-adenosine triphosphate synthase in ) .
Basic: What in vitro models are appropriate for initial biological screening of this compound?
Methodological Answer:
- Cancer Models : MCF-7 (breast adenocarcinoma) for cytotoxicity profiling (IC₅₀ = 20 µM in ) .
- Neuroprotection Assays : Primary neuronal cultures treated with oxidative stressors (e.g., H₂O₂) to evaluate neuroprotective efficacy .
- Enzyme Inhibition : Liver homogenate-based assays for antioxidant activity (e.g., TBARS assay) .
Advanced: How can SAR studies resolve conflicting data on spirocyclic compound activity?
Methodological Answer:
- Systematic Substituent Variation : Compare analogs like 2-chloro-1-{spiro...}ethanone ( ) with methylsulfonyl derivatives () to identify pharmacophores.
- Dose-Response Curves : Generate full IC₅₀ profiles across multiple concentrations to distinguish true activity from assay noise .
- Meta-Analysis : Pool data from PubChem, EPA DSSTox, and peer-reviewed studies to identify trends (e.g., spirocyclic amines vs. esters) .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks : Transition from analytical-scale HPLC to flash chromatography for gram-scale production .
- Solvent Selection : Replace tetrahydrofuran with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Impurity Control : Monitor dimethylacetal byproducts () via LC-MS and optimize reaction conditions to suppress their formation .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., benzophenone) into analogs to crosslink with target proteins .
- SPR Biosensing : Use surface plasmon resonance to measure binding kinetics (e.g., KD values) for spirocyclic derivatives .
- CRISPR Knockout Models : Validate specificity by testing compounds in target-deficient cell lines .
Basic: What computational databases are reliable for structural and toxicity data?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
